2-(4-Nitrophenyl)-4-phenylthiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

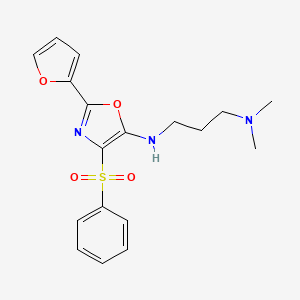

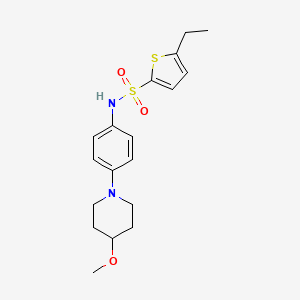

“2-(4-Nitrophenyl)-4-phenylthiazole” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, attached to a phenyl group and a 4-nitrophenyl group . Thiazoles are aromatic compounds that contain both sulfur and nitrogen in the ring. The nitrophenyl group is a functional group consisting of a phenyl ring and a nitro group (-NO2). The presence of the nitro group can significantly affect the chemical behavior of the molecule .

Molecular Structure Analysis

The molecular structure of “2-(4-Nitrophenyl)-4-phenylthiazole” can be deduced from its name. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. Attached to this ring is a phenyl group (a six-membered carbon ring) and a 4-nitrophenyl group (a phenyl ring with a nitro group attached to the 4th carbon) .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis and Rearrangement : 2-(N-Methyl-N-nitroamino)-4-phenylthiazole, a related compound, exhibits behavior in aqueous dioxane influenced by sulfuric acid concentration, showing the potential for intramolecular path migration of the N-nitro group and ring nitration in concentrated sulfuric acid (Spaleniak, Daszkiewicz, & Kyzioł, 2007).

Modification Under Microwave Irradiation : Research has explored the synthesis of 5-amino-containing 2-amino-4-phenyl-thiazole derivatives under microwave irradiation conditions, indicating faster reaction times and potential for diverse biological activities (Khrustalev, 2009).

Biological Activity and Applications

Antimicrobial Activity : Certain derivatives, such as those synthesized from 2-amino-5-nitrothiazole, have been screened for antibacterial, antifungal, and antitubercular activities against selected bacteria, fungi, and Mycobacterium tuberculosis, demonstrating the potential for pharmaceutical applications (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

Antimicrobial Elucidation of Derivatives : The antibacterial and antifungal activities of certain derivatives have been characterized, underscoring the potential for developing new antimicrobial agents (Gondhani, Sanghani, Sanja, & Dobariya, 2013).

Bioactivity of Thiazolo-Triazoles : Synthesis of thiazolo-triazoles and their isomers starting from related compounds has been achieved, with evaluations of their antibacterial and antifungal activities, contributing to the field of medicinal chemistry (Kumar, Kumar, & Makrandi, 2013).

Corrosion Inhibition Properties : Phenylthiazole derivatives have been studied as corrosion inhibitors, particularly in hydrochloric acid solutions, indicating their potential application in industrial processes (Fouda, Nazeerb, & Abdel Khalek, 2008).

Cytotoxicity Evaluation as Anticancer Agents : N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives were synthesized and evaluated for cytotoxicity against cancerous cell lines, highlighting their relevance in cancer research and drug discovery (Mohammadi-Farani, Foroumadi, Kashani, & Aliabadi, 2014).

Fluorescent Probes for Biological Applications : 4-Phenylthiazole-Cu2+ ensemble has been synthesized as a fluorescence probe for detecting inorganic phosphates in live cells, demonstrating its utility in bioimaging applications (Feng, Wang, Jia, Zhang, Han, Meng, & Zhang, 2017).

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-4-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2S/c18-17(19)13-8-6-12(7-9-13)15-16-14(10-20-15)11-4-2-1-3-5-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDYAFOUJMMNGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenyl)-4-phenylthiazole | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2501231.png)

![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid](/img/structure/B2501232.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2501233.png)

![1-(Propan-2-yl)-2-azaspiro[3.4]octane](/img/structure/B2501237.png)

![Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate](/img/structure/B2501238.png)

![Tert-butyl N-[[(2S,4R)-4-(trifluoromethyl)piperidin-2-yl]methyl]carbamate](/img/structure/B2501244.png)

![N-mesityl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501245.png)